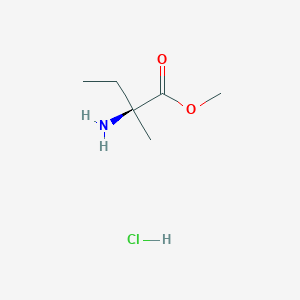

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride

Descripción general

Descripción

“(S)-Methyl 2-amino-2-methylbutanoate hydrochloride” is a type of amino acid . It has a molecular formula of C5H13ClN2O2 and a molecular weight of 168.62 .

Physical And Chemical Properties Analysis

“(S)-Methyl 2-amino-2-methylbutanoate hydrochloride” has a molecular weight of 168.62 . More detailed physical and chemical properties were not found in the available resources.Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride is widely used in the synthesis of pharmaceutical compounds. Its chiral nature makes it a valuable intermediate in the production of enantiomerically pure drugs. This compound can be used to create various amino acid derivatives, which are essential in developing medications for treating conditions like hypertension, diabetes, and neurological disorders .

Peptide Synthesis

In peptide synthesis, (S)-Methyl 2-amino-2-methylbutanoate hydrochloride serves as a building block for creating peptides and proteins. Its incorporation into peptide chains can influence the structural and functional properties of the resulting peptides, making it useful in research focused on protein engineering and the development of peptide-based therapeutics .

Biochemical Research

This compound is utilized in biochemical research to study enzyme-substrate interactions and protein folding. Its unique structure allows researchers to investigate the effects of specific amino acid modifications on enzyme activity and stability, providing insights into enzyme mechanisms and potential drug targets .

Chiral Catalysts

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride is employed in the development of chiral catalysts used in asymmetric synthesis. These catalysts are crucial for producing enantiomerically pure compounds, which are important in the pharmaceutical industry for creating drugs with specific desired effects and minimal side effects .

Agricultural Chemicals

In the field of agriculture, this compound is used in the synthesis of agrochemicals, including herbicides and pesticides. Its role as a chiral intermediate helps in the production of more effective and environmentally friendly agricultural chemicals that target specific pests or weeds without harming beneficial organisms .

Material Science

Researchers in material science utilize (S)-Methyl 2-amino-2-methylbutanoate hydrochloride to develop new materials with unique properties. For example, it can be used to create polymers and coatings with enhanced durability, flexibility, and resistance to environmental factors, which are valuable in various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reagent for calibrating instruments and validating analytical methods. Its well-defined chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure accurate and reliable results in chemical analysis .

Neuroscience Research

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride is also explored in neuroscience research for its potential effects on neurotransmitter systems. Studies investigate its role in modulating neurotransmitter release and receptor activity, which could lead to the development of new treatments for neurological disorders such as depression, anxiety, and schizophrenia .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (2S)-2-amino-2-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-6(2,7)5(8)9-3;/h4,7H2,1-3H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPPPARGXDTDEY-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661344 | |

| Record name | Methyl L-isovalinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride | |

CAS RN |

92760-72-0 | |

| Record name | Methyl L-isovalinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene](/img/structure/B3030531.png)

![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)

![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)